![molecular formula C22H27ClN2O4S B2891991 4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922058-71-7](/img/structure/B2891991.png)
4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H27ClN2O4S and its molecular weight is 450.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has recently garnered attention in medicinal chemistry. Its structural features suggest potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₃₈H₄₃ClN₃O₅S |
Molecular Weight | 659.27 g/mol |
CAS Number | 922126-09-8 |
The structure includes a chloro group and a sulfonamide moiety attached to a benzenesulfonamide backbone, which is significant for its biological activity.
The primary mechanism of action for this compound involves its role as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is crucial for B-cell receptor signaling and is implicated in various B-cell malignancies and autoimmune diseases. The inhibition of BTK disrupts critical signaling pathways necessary for B-cell activation and proliferation .
Anticancer Activity
Recent studies highlight the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies have demonstrated significant anti-proliferative effects against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. The most potent derivative among similar compounds exhibited an IC50 value of 3.96 µM against MCF-7 cells .
- The compound induced apoptosis through the mitochondrial pathway by increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- Carbonic Anhydrase Inhibition : Similar sulfonamide derivatives have shown strong inhibitory activity against tumor-associated isoforms of carbonic anhydrase (CA II and CA IX), with KIs ranging from 2.6 to 598.2 nM .
Antibacterial Activity
Preliminary antibacterial screening indicates moderate to strong activity against various bacterial strains:
- Compounds derived from similar structures demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis while showing weaker effects on other strains .
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Study on BTK Inhibition : A study investigated the binding affinity of this class of compounds to BTK. The results indicated that modifications in the molecular structure significantly enhanced inhibitory potency against BTK in cellular assays.
- Anticancer Efficacy : Another study focused on the compound's effects on apoptosis in cancer cell lines. It was found that the compound significantly increased caspase activity in treated cells compared to controls.
Eigenschaften
IUPAC Name |
4-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-15(2)11-12-25-19-13-17(7-10-20(19)29-14-22(3,4)21(25)26)24-30(27,28)18-8-5-16(23)6-9-18/h5-10,13,15,24H,11-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVDQRVLJUYRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.